ethyl 1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
CAS No.:
Cat. No.: VC13408114
Molecular Formula: C12H10F3N3O2
Molecular Weight: 285.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10F3N3O2 |
|---|---|
| Molecular Weight | 285.22 g/mol |
| IUPAC Name | ethyl 1-pyridin-2-yl-5-(trifluoromethyl)pyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C12H10F3N3O2/c1-2-20-11(19)8-7-17-18(10(8)12(13,14)15)9-5-3-4-6-16-9/h3-7H,2H2,1H3 |
| Standard InChI Key | KFPLWVWFMAZTQQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N(N=C1)C2=CC=CC=N2)C(F)(F)F |
| Canonical SMILES | CCOC(=O)C1=C(N(N=C1)C2=CC=CC=N2)C(F)(F)F |
Introduction
Structural and Physicochemical Properties
Molecular Structure
The compound’s structure includes:
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Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms.
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Pyridin-2-yl group: A six-membered aromatic nitrogen-containing ring attached to the pyrazole’s N1 position.
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Trifluoromethyl group (-CF₃): A strong electron-withdrawing group at the C5 position of the pyrazole ring.
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Ethyl ester group: An ester functionality at the C4 position, enhancing solubility and reactivity.
Key identifiers:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1236148-82-5 | |
| Molecular Formula | C₁₂H₁₀F₃N₃O₂ | |
| Molecular Weight | 285.22 g/mol | |
| SMILES | CCOC(=O)c1cnn(-c2ccccn2)c1C(F)(F)F | |
| InChIKey | KFPLWVWFMAZTQQ-UHFFFAOYSA-N |
Synthesis and Reactivity
Synthetic Routes
The compound is typically synthesized via a condensation reaction between pyridin-2-yl hydrazine and ethyl trifluoroacetoacetate derivatives. Key steps include:
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Formation of pyrazole ring: Reaction of pyridin-2-yl hydrazine with a trifluoromethyl-containing β-ketoester (e.g., ethyl trifluoroacetoacetate) under basic conditions .
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Esterification: Introduction of the ethyl ester group via esterification of the carboxylate precursor .
Example Reaction:
Reactivity Profile
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Hydrolysis: The ethyl ester group is susceptible to hydrolysis under acidic or alkaline conditions, yielding the corresponding carboxylic acid.
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Nucleophilic Substitution: The pyridin-2-yl group can participate in electrophilic substitution reactions due to its aromatic nature.
Biological Activity and Applications
Mechanism of Action
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Trifluoromethyl group: Enhances lipophilicity and metabolic stability, improving membrane permeability.
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Pyridine-pyrazole fusion: Allows π-π stacking interactions with planar regions of biological targets (e.g., enzymes).
Applications in Research and Industry
Pharmaceutical Development
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Drug Discovery: Explored as a scaffold for developing inhibitors targeting inflammatory diseases (e.g., arthritis) or fungal infections .
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Prodrug Potential: The ethyl ester group may be hydrolyzed in vivo to the active carboxylic acid form.
Agrochemical Use
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Fungicide Candidates: Structural analogs show activity against phytopathogens, suggesting utility in crop protection .
| Hazard | Description | Source |
|---|---|---|
| Toxicity | Limited data; handled with standard PPE | |
| Flammability | Flash point: 165.4 ± 27.9 °C | |
| Environmental Impact | Low volatility (vapor pressure: 0.0 ± 0.8 mmHg) |
Comparative Analysis with Related Compounds
| Compound | Key Difference | Application Highlight |
|---|---|---|
| Ethyl 1-(6-chloropyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Chlorine substituent enhances reactivity | Agrochemical development |
| 1-(5-(Trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | Free carboxylic acid form | Prodrug precursor |
Research Gaps and Future Directions
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Toxicity Studies: Systematic in vivo toxicity profiling is required.
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Structure-Activity Relationships (SAR): Optimization of substituents on the pyridine ring to enhance potency.
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Metabolic Stability: Investigation of hepatic enzyme interactions to predict pharmacokinetics.
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